6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-27-15-9-7-13(8-10-15)17(25)12-28-20-22-18-16(19(26)23-20)11-21-24(18)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIQIEOUSVHMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
Compounds with similar structures have shown significant inhibitory activity against cdk2. They interact with the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase’s activity.
Biochemical Pathways
Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase. This can lead to cell cycle arrest and apoptosis, especially in cancer cells.
Pharmacokinetics
The compound’s molecular weight, physical properties, and structure, which can be found on chemicalbook, can provide some insights into its potential pharmacokinetic properties.
Biochemical Analysis
Biochemical Properties
The compound 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is involved in a variety of biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context, but they generally involve the formation of non-covalent bonds such as hydrogen bonds and van der Waals interactions.
Cellular Effects
In cellular contexts, this compound has been found to influence various types of cells and cellular processes. It can impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. It can bind to these molecules, inhibiting or activating enzymes, and causing changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The mechanisms through which these compounds exert their effects include:
- Induction of Apoptosis : Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells. For instance, a related derivative demonstrated significant inhibitory activity against lung cancer cells (A549) with an IC value of 2.24 µM, suggesting a strong anticancer efficacy attributed to the pyrazolo[3,4-d]pyrimidine scaffold .
- Inhibition of Kinases : Several derivatives have been identified as inhibitors of key kinases involved in cancer progression, such as Aurora-A kinase and CDK2. This inhibition is crucial in the treatment of various cancers, as it disrupts cell cycle progression and promotes cancer cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further development in treating infectious diseases. Studies have shown that derivatives within this class can demonstrate significant antimicrobial activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have shown MIC values ranging from 4–20 μmol L, indicating good to moderate antimicrobial efficacy .
Case Studies
- Anticancer Efficacy : A study involving a related pyrazolo[3,4-d]pyrimidine derivative demonstrated its ability to significantly increase hemoglobin levels in anemic model rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production. This highlights the dual potential of these compounds not only as anticancer agents but also in treating conditions like renal anemia .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of various derivatives against pathogenic bacteria. The results indicated that certain derivatives exhibited stronger activity than traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-ones are highly substituent-dependent. Key structural analogs and their characteristics are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives
Key Observations :
Position 1 Modifications :
- The phenyl group at position 1 is conserved in anticonvulsant analogs (e.g., target compound, 4-bromophenyl derivative) .
- Replacement with tetrahydro-2H-pyran-4-yl (PF-04447943) shifts activity to PDE9 inhibition, highlighting the role of steric bulk in target selectivity .
Pyridin-4-yl at position 6 (8IIId, 8Vc) confers antifungal activity, with chirality (8Vc) drastically improving potency .
Position 5 Functionalization :
- Chloroethyl or chiral substituents at position 5 (8IIId, 8Vc) improve antifungal efficacy by altering membrane permeability .
Biological Activity Trends :
Q & A
Q. What are the optimal synthetic routes for preparing 6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between pyrazolo[3,4-d]pyrimidin-4-one derivatives and α-chloroacetamide intermediates. Key reagents include N-arylsubstituted α-chloroacetamides (e.g., 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones), with reactions performed under reflux in aprotic solvents like DMF or toluene. Temperature control (60–80°C) and pH adjustments (neutral to mildly basic) are critical to minimize side reactions. Catalysts such as K₂CO₃ or Et₃N may enhance yield by facilitating deprotonation .
Q. How can the molecular structure and purity of this compound be confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm, pyrimidinone carbonyl at δ ~160 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragmentation patterns.
- X-ray Crystallography (if available): Resolves bond lengths/angles and solid-state packing, as demonstrated in structurally analogous compounds .
Q. What are the common reactivity patterns of the pyrazolo[3,4-d]pyrimidin-4-one core under oxidative or reductive conditions?
- Methodological Answer : The sulfanyl (-S-) linker and pyrimidinone carbonyl are reactive sites:
- Oxidation : Hydrogen peroxide or m-CPBA converts the sulfanyl group to sulfoxide/sulfone derivatives, altering electronic properties.
- Reduction : Pd/C under H₂ reduces the pyrimidinone carbonyl to a hydroxyl group, potentially modulating bioactivity.
- Substitution : Sodium methoxide in methanol replaces the 1-phenyl group with methoxy, enabling SAR studies .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action for this compound in biological systems?
- Methodological Answer : Mechanistic studies require:
- Target Identification : Use biochemical assays (e.g., kinase inhibition, receptor binding) to screen against libraries of enzymes/receptors.
- Cellular Assays : Measure downstream effects (e.g., apoptosis, cytokine release) in disease-relevant cell lines.
- Computational Docking : Molecular dynamics simulations predict binding modes to targets like kinases or GPCRs, leveraging X-ray or homology models .
Q. What computational methods are suitable for predicting the compound’s electronic and steric properties?
- Methodological Answer :
- DFT Calculations : Determine HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution to predict reactivity.
- Molecular Mechanics : Analyze torsional angles and steric hindrance using software like Gaussian or Schrodinger Suite.
- Solubility Prediction : COSMO-RS models estimate solubility in solvents/biomembranes .
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., 4-methoxyphenyl → 4-fluorophenyl) to assess electronic effects.
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonamide or methylene to evaluate steric/electronic impacts.
- Pharmacophore Modeling : Identify critical moieties (e.g., pyrimidinone carbonyl) using 3D-QSAR tools like MOE or Discovery Studio .
Q. How should discrepancies in synthetic yield or purity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Standardize reaction conditions (solvent purity, inert atmosphere) and monitor via TLC/HPLC.
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates).
- Statistical Optimization : Apply design-of-experiment (DoE) methods to test variables (temperature, stoichiometry) .
Q. What strategies are effective for identifying metabolic degradation products of this compound?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes or CYP450 isoforms, followed by LC-HRMS to detect phase I/II metabolites.
- Stable Isotope Labeling : Use ¹³C/²H-labeled analogs to track metabolic pathways via isotopic patterns.
- Computational Metabolite Prediction : Software like Meteor (Lhasa Ltd.) predicts likely oxidation/reduction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
